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molecular formula C10H8ClFO4 B8797795 4-(4-Chloro-3-fluoro-2-hydroxyphenyl)-4-oxobutanoic acid

4-(4-Chloro-3-fluoro-2-hydroxyphenyl)-4-oxobutanoic acid

Cat. No. B8797795
M. Wt: 246.62 g/mol
InChI Key: CWRJMVNJYJBTHV-UHFFFAOYSA-N
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Patent
US08263656B2

Procedure details

To a stirred and cooled solution of 2-fluoro-3-chloro-phenol (21.9 g, 0.15 mol) and succinic anhydride (15.3 g, 0.15 mol) in 1,1,2,2-tetrachloroethane (135 mL) was added anhydrous aluminum chloride (38.7 g, 0.29 mol) portion-wise. The reaction mixture was stirred at room temperature for 3 hours and then heated at 130° C. for 2 hours. After being cooled to room temperature, to the reaction mixture were added concentrated hydrochloric acid and ice alternatively in small portions. The resulting mixture was extracted with ethyl acetate (75 mL×3). The combined organic layers were evaporated. The solid residue was basified by slow addition of an aqueous solution of 2N sodium hydroxide solution under cooling conditions, and then extracted with ethyl acetate (30 mL×3). The aqueous layer was acidified by dropwise addition of concentrated hydrochloric acid to a pH of about 2, and then extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Column chromatography (silica gel, 100-120 mesh, 15% ethyl acetate in hexane) gave 4-(4-chloro-3-fluoro-2-hydroxy-phenyl)-4-oxo-butyric acid (7.0 g, 19%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.59 (t, J=6.26 Hz, 2H), 3.31 (t, J=6.28 Hz, 2H), 7.15 (d, J=6.56 Hz, 1H), 7.74 (d, J=6.56 Hz, 1H), 11.90-12.31 (m, 2H).
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClC(Cl)C(Cl)Cl>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:10](=[O:16])[CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[C:3]([OH:9])[C:2]=1[F:1] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
FC1=C(C=CC=C1Cl)O
Name
Quantity
15.3 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
135 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl
Step Two
Name
Quantity
38.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature, to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (75 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated
ADDITION
Type
ADDITION
Details
The solid residue was basified by slow addition of an aqueous solution of 2N sodium hydroxide solution under cooling conditions
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL×3)
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified by dropwise addition of concentrated hydrochloric acid to a pH of about 2
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)C(CCC(=O)O)=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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